2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate derivative featuring a benzenesulfonyl-substituted indole moiety. MIDA boronates are widely recognized for their stability, crystallinity, and utility in iterative cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their hydrolytic resistance and controlled reactivity .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BN2O6S/c1-21-12-18(23)27-20(28-19(24)13-21)17-11-14-7-5-6-10-16(14)22(17)29(25,26)15-8-3-2-4-9-15/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESWPWMZFWLPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657622 | |
| Record name | 2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158984-95-2 | |
| Record name | 2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (commonly referred to as the compound) is a synthetic boron-containing heterocyclic compound with potential biological activity. Its molecular formula is and it has garnered interest due to its unique structural properties and potential therapeutic applications.
- Molecular Weight : 412.2 g/mol
- CAS Number : 1158984-95-2
- IUPAC Name : 2-[1-(benzenesulfonyl)indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing boron can influence enzyme activity and cellular signaling pathways. The presence of the indole moiety suggests potential interactions with biological receptors involved in cancer and inflammation pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of similar boron-containing compounds. For instance:
- In vitro studies have shown that indole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds inhibited the proliferation of cancer cells by targeting specific kinases involved in tumor growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Research Findings : Compounds with benzenesulfonyl groups have been noted for their antibacterial effects against Gram-positive bacteria. In vitro assays indicated that similar structures can disrupt bacterial cell wall synthesis .
Enzyme Inhibition
The dioxazaborocane structure may facilitate enzyme inhibition:
- Case Study : A recent investigation into dioxazaborocanes revealed their ability to inhibit serine proteases, which are crucial in various physiological processes and disease states .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The high yield (89%) for the benzimidazole derivative in suggests that electron-deficient heterocycles may stabilize intermediates, enhancing reaction efficiency.
Physical and Spectroscopic Properties
NMR Data Comparison
Melting Points and Stability
- Melting points for MIDA boronates range widely (e.g., 230–232°C for a pyrrole derivative ). The sulfonyl group in the target compound may increase melting point due to enhanced crystallinity.
- Stability: Sulfonyl groups improve hydrolytic stability compared to electron-rich aryl boronates, aligning with the general stability of MIDA boronates under aqueous conditions .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multi-step synthetic route involving:
Step 1: Synthesis of the 1-(Benzenesulfonyl)-1H-indole intermediate
The indole core is first functionalized by introducing the benzenesulfonyl group at the nitrogen atom. This is commonly achieved by reacting indole or a substituted indole with benzenesulfonyl chloride under basic conditions, often using a tertiary amine base such as triethylamine in an inert solvent like dichloromethane. This sulfonylation step yields the N-(benzenesulfonyl)indole intermediate.Step 2: Functionalization at the 2-position of the indole
The 2-position of the indole ring is then activated or functionalized to allow subsequent ring formation with boron-containing reagents. This may involve lithiation or metalation at the 2-position, followed by reaction with electrophilic boron reagents.Step 3: Formation of the 1,3,6,2-dioxazaborocane-4,8-dione ring
The boron-containing heterocyclic ring is formed by reaction of the functionalized indole intermediate with boron reagents such as boronic acids, boronic esters, or boron halides in the presence of diols or amino alcohols that facilitate ring closure. The dioxazaborocane ring is stabilized by the dione functionalities at positions 4 and 8, which are introduced via appropriate acylation or oxidation steps.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Sulfonylation | Indole + Benzenesulfonyl chloride, Et3N, DCM | N-(Benzenesulfonyl)indole intermediate |
| 2 | Lithiation/Metalation | n-BuLi or LDA, THF, low temperature (-78°C) | 2-lithiated indole intermediate |
| 3 | Boron heterocycle formation | Boron reagent (e.g., boronic acid), diol, mild heating | Formation of dioxazaborocane-dione ring |
Representative Synthetic Procedure
A typical laboratory synthesis might proceed as follows:
Sulfonylation: Indole (1 equiv) is dissolved in dry dichloromethane under nitrogen atmosphere. Triethylamine (1.2 equiv) is added as a base, followed by slow addition of benzenesulfonyl chloride (1.1 equiv) at 0°C. The reaction mixture is stirred for several hours at room temperature until completion, monitored by TLC.
2-Position Metalation: The N-(benzenesulfonyl)indole is cooled to -78°C in dry THF, and n-butyllithium (1.1 equiv) is added dropwise to generate the 2-lithiated intermediate.
Ring Closure: A boron reagent such as a boronic acid derivative is added to the reaction mixture, along with a diol or amino alcohol to promote ring formation. The mixture is allowed to warm to room temperature and stirred to complete cyclization, forming the 1,3,6,2-dioxazaborocane-4,8-dione ring.
Purification: The crude product is purified by column chromatography using appropriate eluents (e.g., gradient of ethyl acetate/hexane) to afford the target compound.
Research Findings and Optimization
Yield and Purity: Reported yields for similar boron-containing indole derivatives range from moderate to high (50-85%) depending on the exact reaction conditions and reagents used. Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.
Reaction Monitoring: TLC and HPLC are used to monitor the progress of sulfonylation and ring closure steps. Boron heterocycle formation is sensitive to moisture and oxygen, requiring inert atmosphere techniques.
Solvent Effects: Dry, aprotic solvents such as THF and dichloromethane are preferred to avoid hydrolysis of boron intermediates.
Temperature Control: Low temperatures (-78°C) are critical during metalation steps to avoid side reactions and ensure regioselectivity.
Data Table Summarizing Key Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Sulfonylation solvent | Dichloromethane (DCM) | Dry, inert atmosphere |
| Base for sulfonylation | Triethylamine (Et3N) | 1.2 equivalents |
| Metalation reagent | n-Butyllithium (n-BuLi) | 1.1 equivalents, -78°C |
| Metalation solvent | Tetrahydrofuran (THF) | Dry, oxygen-free |
| Boron reagent | Boronic acid or boronic ester | Stoichiometric or slight excess |
| Cyclization temperature | Room temperature to mild heating | 20-40°C |
| Reaction atmosphere | Nitrogen or argon | To avoid moisture and oxidation |
| Purification method | Column chromatography | Silica gel, gradient elution |
Summary of Analytical Characterization
- NMR Spectroscopy: Confirms the presence of sulfonyl and boron heterocyclic moieties.
- Mass Spectrometry: Confirms molecular weight consistent with the target compound.
- Elemental Analysis: Verifies composition.
- X-ray Crystallography: Occasionally used to confirm the boron heterocyclic ring structure.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Indole sulfonylation | Benzenesulfonyl chloride, pyridine, 0°C → RT | Use excess sulfonyl chloride (1.5 eq.) and monitor via TLC (Rf = 0.3 in hexane:EtOAc 7:3) |
| Boron heterocycle formation | Boric acid, 1,3-propanediol, Dean-Stark trap | Azeotropic removal of water improves cyclization efficiency |
Basic: What analytical techniques are most reliable for characterizing the boron-nitrogen bonds in this compound?
Answer:
- ¹¹B NMR spectroscopy : Directly identifies boron coordination environments. A sharp peak near δ 18–20 ppm indicates tetrahedral boron in the dioxazaborocane ring .
- X-ray crystallography : Resolves bond lengths (e.g., B–N ≈ 1.55–1.60 Å) and confirms ring geometry. Use slow vapor diffusion with hexane/ethyl acetate for crystal growth .
- FT-IR spectroscopy : B–O stretches appear at 1350–1400 cm⁻¹, while B–N vibrations are observed near 650–700 cm⁻¹ .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
Answer:
- Dynamic NMR (DNMR) : Assess temperature-dependent splitting caused by hindered rotation of the benzenesulfonyl group. For example, coalescence temperatures >100°C suggest high rotational barriers .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data. Deviations >0.1 Å in bond lengths may indicate solvent effects or crystal packing artifacts .
- Cross-validation : Use complementary techniques (e.g., HPLC-MS purity analysis) to rule out impurities as a source of spectral discrepancies .
Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?
Answer:
Adopt a tiered approach based on Project INCHEMBIOL guidelines :
Phase 1 (Lab-scale) :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS.
- Photolysis : Use UV light (λ = 254 nm) in aqueous solutions; quantify half-life with first-order kinetics .
Phase 2 (Ecosystem modeling) :
- Apply fugacity models to predict partitioning into soil (log Kₒₐ > 3.5) and bioaccumulation potential (BCF < 100 suggests low risk) .
Q. Table 2: Key Environmental Parameters
| Parameter | Method | Reference Standard |
|---|---|---|
| Log Kow | Shake-flask (OECD 117) | Octanol-water partition coefficient |
| Aquatic toxicity | Daphnia magna acute test (OECD 202) | EC₅₀ > 10 mg/L indicates low toxicity |
Advanced: How can the compound’s reactivity with biomolecules be systematically evaluated for drug discovery?
Answer:
- Targeted enzyme assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values < 1 µM suggest strong inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with serum albumin .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; measure half-life via LC-MS .
Basic: What computational methods are recommended for predicting the compound’s electronic properties?
Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-311++G**) to predict charge transfer behavior .
- Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., BSA) using the compound’s sulfonate group as a key interaction site .
Advanced: How should researchers address discrepancies in bioactivity data across different cell lines?
Answer:
- Mechanistic deconvolution : Use CRISPR screens to identify gene targets (e.g., indole-responsive pathways) .
- Cytotoxicity normalization : Express bioactivity as % viability relative to controls (MTT assay) and adjust for cell line-specific metabolic rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
